N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
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Overview
Description
N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a sulfamoylbenzyl group and a thiophen-2-ylmethyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the piperidine derivative with 4-sulfamoylbenzyl chloride under basic conditions to introduce the sulfamoylbenzyl group.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with thiophen-2-ylmethyl bromide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N4-(4-sulfamoylbenzyl)-N1-(phenylmethyl)piperidine-1,4-dicarboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
N4-(4-sulfamoylbenzyl)-N1-(pyridin-2-ylmethyl)piperidine-1,4-dicarboxamide: Similar structure but with a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is unique due to the presence of both the sulfamoylbenzyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-N-[(4-sulfamoylphenyl)methyl]-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c20-29(26,27)17-5-3-14(4-6-17)12-21-18(24)15-7-9-23(10-8-15)19(25)22-13-16-2-1-11-28-16/h1-6,11,15H,7-10,12-13H2,(H,21,24)(H,22,25)(H2,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMHHSNEICELOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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